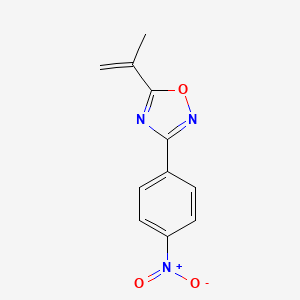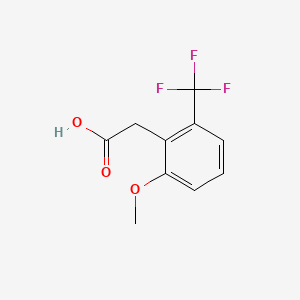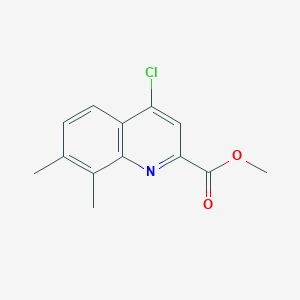
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
説明
“Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-70-4 . Its molecular formula is C13H12ClNO2 and it has a molecular weight of 249.7 . The IUPAC name for this compound is methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate” is 1S/C13H12ClNO2/c1-7-4-5-9-10 (14)6-11 (13 (16)17-3)15-12 (9)8 (7)2/h4-6H,1-3H3 . This code represents the molecular structure of the compound.科学的研究の応用
Anticancer Activity
Quinoline derivatives, including Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, have been identified as having significant potential in anticancer treatments. They can interact with various biological targets and are involved in the inhibition of cancer cell growth and proliferation. The structural motif of quinoline is present in several FDA-approved anticancer drugs, indicating its importance in this field .
Antioxidant Properties
These compounds are also known for their antioxidant properties. They can act as free radical scavengers, thereby protecting cells from oxidative stress, which is a contributing factor in numerous diseases, including neurodegenerative disorders .
Anti-Inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them suitable for the development of new anti-inflammatory agents. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response, which is beneficial in treating chronic inflammatory diseases .
Antimalarial Applications
Quinolines have a long history of use in antimalarial drugs. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in the development of antimalarial therapies, especially in the face of increasing drug resistance .
Anti-SARS-CoV-2 (COVID-19)
Recent research has highlighted the potential of quinoline derivatives in combating SARS-CoV-2, the virus responsible for COVID-19. These compounds can inhibit viral entry and replication, making them a focus of research for new antiviral drugs .
Antituberculosis Potential
The antituberculosis activity of quinoline derivatives is another area of interest. They can act against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, and are being explored for their potential to improve treatment outcomes for this infectious disease .
Antimicrobial and Antibacterial Effects
Quinoline compounds exhibit broad-spectrum antimicrobial and antibacterial activities. They can inhibit the growth of various bacteria, including drug-resistant strains, which is crucial for addressing the global challenge of antibiotic resistance .
Cardiovascular Applications
Some quinoline derivatives have shown promise in the treatment of cardiovascular diseases. They can affect the cardiovascular system in multiple ways, such as by regulating blood pressure or protecting cardiac tissues from ischemic damage .
Safety and Hazards
特性
IUPAC Name |
methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCKZKXAVZPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674841 | |
| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-70-4 | |
| Record name | Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



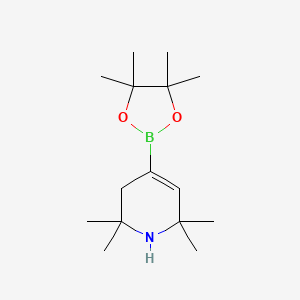
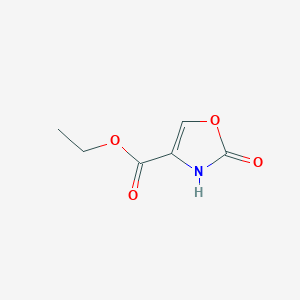

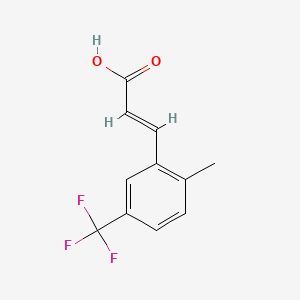
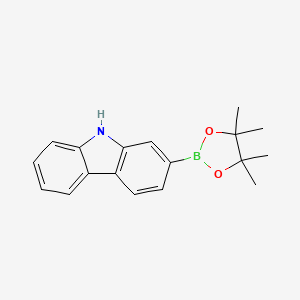

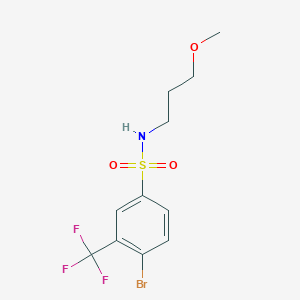
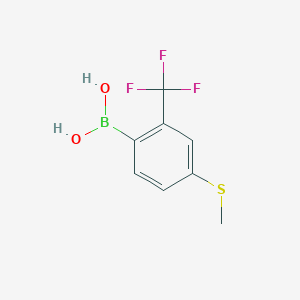
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)

